Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-
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Overview
Description
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydropyridine ring substituted with a methoxyphenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reduction of pyridine derivatives using hydrogenation catalysts. The reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete reduction of the pyridine ring to the tetrahydropyridine form .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or tetrahydropyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is used as a building block for the synthesis of more complex molecules.
Biology
Its structural similarity to naturally occurring compounds makes it a useful tool for probing biological pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research has shown that tetrahydropyridine derivatives can exhibit neuroprotective and anti-inflammatory effects, making them candidates for the treatment of neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features but different substitution patterns.
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic properties and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57520-95-3 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H21NO/c1-11-8-9-16-15(12(11)2)10-13-4-6-14(17-3)7-5-13/h4-7,15-16H,8-10H2,1-3H3 |
InChI Key |
HKCPVALYEURBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NCC1)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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